molecular formula C6H14O5 B3427415 Diglycerol CAS No. 59113-36-9

Diglycerol

Cat. No. B3427415
CAS RN: 59113-36-9
M. Wt: 166.17 g/mol
InChI Key: GPLRAVKSCUXZTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05142071

Procedure details

Typically, about 118 kg of a mixture of C10:0 and C8:0 fatty acids (55:45 weight ratio) was preheated to the esterification temperature. This fatty acid mixture was used to esterify about 16.8 kg of monobehenin at a 18:1 acid to monobehenin mole ratio at esterification temperatures in the range of 174°-210° C. for 1.5 to 3.5 hours. (The monobehenin was commercially produced by molecular distillation of behenic acid/glycerol reaction products and comprised 98.1% monoglyceride, 0.5% diglyceride, 0.1% free glycerol, and 0.3% diglycerol.) The monobehenin was added incrementally as a powder over a 10 minute period to the melted fatty acids. Vigorous agitation (571 m./min. tip speed) and a nitrogen gas sparging rate of 1.4-2.1 liter/min. per liter of reaction mixture was used to remove the water generated during the esterification. The light fatty acids were refluxed by the partial condenser operated at 110° C., while generated water was condensed by the total condenser at 40° C. The esterification progress was monitored by thin layer chromatography (TLC) using high performance silica plates and a 75% petroleum ether/25% diethyl ether/1% acetic acid development solvent, followed by charring with 5% phosphomolybdic acid in anhydrous methanol. The esterification were stopped after complete elimination of diglycerides (i.e. measured level typically less than 0.4%). Composite analyses of the six esterification indicated a 6.4% MMM, 89.9% MML/MLM and 3.7% MML/LML triglyceride composition (average) in the reaction mixture. (As determined by CNP (acid free basis), "MMM"≤C24 to C34, "MML/MLM"=C36 to C44, and "MLL/LML"C46 to C56.) The free fatty acid profiles for the reaction mixtures were determined to be 42.9% C8:0, 56.2% C10:0, 0.7% C12:0, and 0.2% C22:0 fatty acids (average), which suggests minimal long chain fatty acid hydrolysis occurred under these esterification conditions. (As determined by free fatty acid profiles, "long chain fatty acid"=combined C20:0C22:0 and C24:0.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
118 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
16.8 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
0.3%

Identifiers

REACTION_CXSMILES
CCCCCCCCCC(O)=O.CCCCCCCC(O)=O.[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][C:44]([O:46][CH2:47][CH:48]([OH:51])[CH2:49][OH:50])=[O:45].[OH:52][CH2:53][CH:54]([CH2:56][OH:57])[OH:55]>>[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][C:44]([O:46][CH2:47][CH:48]([OH:51])[CH2:49][OH:50])=[O:45].[C:44]([OH:46])(=[O:45])[CH2:43][CH2:42][CH2:41][CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH3:23].[OH:52][CH2:53][CH:54]([CH2:56][OH:57])[OH:55].[CH2:47]([OH:46])[CH:48]([OH:51])[CH2:49][O:52][CH2:53][CH:54]([OH:55])[CH2:56][OH:57] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
mixture
Quantity
118 kg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC(=O)O
Step Five
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
16.8 kg
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in the range of 174°-210° C.
CUSTOM
Type
CUSTOM
Details
for 1.5 to 3.5 hours
Duration
2.5 (± 1) h

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O.OCC(O)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%
Name
Type
product
Smiles
C(C(COCC(CO)O)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05142071

Procedure details

Typically, about 118 kg of a mixture of C10:0 and C8:0 fatty acids (55:45 weight ratio) was preheated to the esterification temperature. This fatty acid mixture was used to esterify about 16.8 kg of monobehenin at a 18:1 acid to monobehenin mole ratio at esterification temperatures in the range of 174°-210° C. for 1.5 to 3.5 hours. (The monobehenin was commercially produced by molecular distillation of behenic acid/glycerol reaction products and comprised 98.1% monoglyceride, 0.5% diglyceride, 0.1% free glycerol, and 0.3% diglycerol.) The monobehenin was added incrementally as a powder over a 10 minute period to the melted fatty acids. Vigorous agitation (571 m./min. tip speed) and a nitrogen gas sparging rate of 1.4-2.1 liter/min. per liter of reaction mixture was used to remove the water generated during the esterification. The light fatty acids were refluxed by the partial condenser operated at 110° C., while generated water was condensed by the total condenser at 40° C. The esterification progress was monitored by thin layer chromatography (TLC) using high performance silica plates and a 75% petroleum ether/25% diethyl ether/1% acetic acid development solvent, followed by charring with 5% phosphomolybdic acid in anhydrous methanol. The esterification were stopped after complete elimination of diglycerides (i.e. measured level typically less than 0.4%). Composite analyses of the six esterification indicated a 6.4% MMM, 89.9% MML/MLM and 3.7% MML/LML triglyceride composition (average) in the reaction mixture. (As determined by CNP (acid free basis), "MMM"≤C24 to C34, "MML/MLM"=C36 to C44, and "MLL/LML"C46 to C56.) The free fatty acid profiles for the reaction mixtures were determined to be 42.9% C8:0, 56.2% C10:0, 0.7% C12:0, and 0.2% C22:0 fatty acids (average), which suggests minimal long chain fatty acid hydrolysis occurred under these esterification conditions. (As determined by free fatty acid profiles, "long chain fatty acid"=combined C20:0C22:0 and C24:0.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
118 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
16.8 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
0.3%

Identifiers

REACTION_CXSMILES
CCCCCCCCCC(O)=O.CCCCCCCC(O)=O.[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][C:44]([O:46][CH2:47][CH:48]([OH:51])[CH2:49][OH:50])=[O:45].[OH:52][CH2:53][CH:54]([CH2:56][OH:57])[OH:55]>>[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][C:44]([O:46][CH2:47][CH:48]([OH:51])[CH2:49][OH:50])=[O:45].[C:44]([OH:46])(=[O:45])[CH2:43][CH2:42][CH2:41][CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH3:23].[OH:52][CH2:53][CH:54]([CH2:56][OH:57])[OH:55].[CH2:47]([OH:46])[CH:48]([OH:51])[CH2:49][O:52][CH2:53][CH:54]([OH:55])[CH2:56][OH:57] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
mixture
Quantity
118 kg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC(=O)O
Step Five
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
16.8 kg
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in the range of 174°-210° C.
CUSTOM
Type
CUSTOM
Details
for 1.5 to 3.5 hours
Duration
2.5 (± 1) h

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O.OCC(O)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%
Name
Type
product
Smiles
C(C(COCC(CO)O)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05142071

Procedure details

Typically, about 118 kg of a mixture of C10:0 and C8:0 fatty acids (55:45 weight ratio) was preheated to the esterification temperature. This fatty acid mixture was used to esterify about 16.8 kg of monobehenin at a 18:1 acid to monobehenin mole ratio at esterification temperatures in the range of 174°-210° C. for 1.5 to 3.5 hours. (The monobehenin was commercially produced by molecular distillation of behenic acid/glycerol reaction products and comprised 98.1% monoglyceride, 0.5% diglyceride, 0.1% free glycerol, and 0.3% diglycerol.) The monobehenin was added incrementally as a powder over a 10 minute period to the melted fatty acids. Vigorous agitation (571 m./min. tip speed) and a nitrogen gas sparging rate of 1.4-2.1 liter/min. per liter of reaction mixture was used to remove the water generated during the esterification. The light fatty acids were refluxed by the partial condenser operated at 110° C., while generated water was condensed by the total condenser at 40° C. The esterification progress was monitored by thin layer chromatography (TLC) using high performance silica plates and a 75% petroleum ether/25% diethyl ether/1% acetic acid development solvent, followed by charring with 5% phosphomolybdic acid in anhydrous methanol. The esterification were stopped after complete elimination of diglycerides (i.e. measured level typically less than 0.4%). Composite analyses of the six esterification indicated a 6.4% MMM, 89.9% MML/MLM and 3.7% MML/LML triglyceride composition (average) in the reaction mixture. (As determined by CNP (acid free basis), "MMM"≤C24 to C34, "MML/MLM"=C36 to C44, and "MLL/LML"C46 to C56.) The free fatty acid profiles for the reaction mixtures were determined to be 42.9% C8:0, 56.2% C10:0, 0.7% C12:0, and 0.2% C22:0 fatty acids (average), which suggests minimal long chain fatty acid hydrolysis occurred under these esterification conditions. (As determined by free fatty acid profiles, "long chain fatty acid"=combined C20:0C22:0 and C24:0.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
118 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
16.8 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
0.3%

Identifiers

REACTION_CXSMILES
CCCCCCCCCC(O)=O.CCCCCCCC(O)=O.[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][C:44]([O:46][CH2:47][CH:48]([OH:51])[CH2:49][OH:50])=[O:45].[OH:52][CH2:53][CH:54]([CH2:56][OH:57])[OH:55]>>[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][C:44]([O:46][CH2:47][CH:48]([OH:51])[CH2:49][OH:50])=[O:45].[C:44]([OH:46])(=[O:45])[CH2:43][CH2:42][CH2:41][CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH3:23].[OH:52][CH2:53][CH:54]([CH2:56][OH:57])[OH:55].[CH2:47]([OH:46])[CH:48]([OH:51])[CH2:49][O:52][CH2:53][CH:54]([OH:55])[CH2:56][OH:57] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
mixture
Quantity
118 kg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC(=O)O
Step Five
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
16.8 kg
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in the range of 174°-210° C.
CUSTOM
Type
CUSTOM
Details
for 1.5 to 3.5 hours
Duration
2.5 (± 1) h

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O.OCC(O)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%
Name
Type
product
Smiles
C(C(COCC(CO)O)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05142071

Procedure details

Typically, about 118 kg of a mixture of C10:0 and C8:0 fatty acids (55:45 weight ratio) was preheated to the esterification temperature. This fatty acid mixture was used to esterify about 16.8 kg of monobehenin at a 18:1 acid to monobehenin mole ratio at esterification temperatures in the range of 174°-210° C. for 1.5 to 3.5 hours. (The monobehenin was commercially produced by molecular distillation of behenic acid/glycerol reaction products and comprised 98.1% monoglyceride, 0.5% diglyceride, 0.1% free glycerol, and 0.3% diglycerol.) The monobehenin was added incrementally as a powder over a 10 minute period to the melted fatty acids. Vigorous agitation (571 m./min. tip speed) and a nitrogen gas sparging rate of 1.4-2.1 liter/min. per liter of reaction mixture was used to remove the water generated during the esterification. The light fatty acids were refluxed by the partial condenser operated at 110° C., while generated water was condensed by the total condenser at 40° C. The esterification progress was monitored by thin layer chromatography (TLC) using high performance silica plates and a 75% petroleum ether/25% diethyl ether/1% acetic acid development solvent, followed by charring with 5% phosphomolybdic acid in anhydrous methanol. The esterification were stopped after complete elimination of diglycerides (i.e. measured level typically less than 0.4%). Composite analyses of the six esterification indicated a 6.4% MMM, 89.9% MML/MLM and 3.7% MML/LML triglyceride composition (average) in the reaction mixture. (As determined by CNP (acid free basis), "MMM"≤C24 to C34, "MML/MLM"=C36 to C44, and "MLL/LML"C46 to C56.) The free fatty acid profiles for the reaction mixtures were determined to be 42.9% C8:0, 56.2% C10:0, 0.7% C12:0, and 0.2% C22:0 fatty acids (average), which suggests minimal long chain fatty acid hydrolysis occurred under these esterification conditions. (As determined by free fatty acid profiles, "long chain fatty acid"=combined C20:0C22:0 and C24:0.)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
118 kg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
16.8 kg
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Yield
0.3%

Identifiers

REACTION_CXSMILES
CCCCCCCCCC(O)=O.CCCCCCCC(O)=O.[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][C:44]([O:46][CH2:47][CH:48]([OH:51])[CH2:49][OH:50])=[O:45].[OH:52][CH2:53][CH:54]([CH2:56][OH:57])[OH:55]>>[CH3:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][C:44]([O:46][CH2:47][CH:48]([OH:51])[CH2:49][OH:50])=[O:45].[C:44]([OH:46])(=[O:45])[CH2:43][CH2:42][CH2:41][CH2:40][CH2:39][CH2:38][CH2:37][CH2:36][CH2:35][CH2:34][CH2:33][CH2:32][CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH3:23].[OH:52][CH2:53][CH:54]([CH2:56][OH:57])[OH:55].[CH2:47]([OH:46])[CH:48]([OH:51])[CH2:49][O:52][CH2:53][CH:54]([OH:55])[CH2:56][OH:57] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Step Two
Name
mixture
Quantity
118 kg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCC(=O)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCC(=O)O
Step Five
Name
fatty acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
16.8 kg
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
in the range of 174°-210° C.
CUSTOM
Type
CUSTOM
Details
for 1.5 to 3.5 hours
Duration
2.5 (± 1) h

Outcomes

Product
Name
Type
product
Smiles
CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(CO)O
Name
Type
product
Smiles
C(CCCCCCCCCCCCCCCCCCCCC)(=O)O.OCC(O)CO
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.5%
Name
Type
product
Smiles
C(C(COCC(CO)O)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 0.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.